

A Comprehensive Technical Guide to the Thermochemical Properties of Linalyl Anthranilate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linalyl anthranilate*

Cat. No.: *B1675414*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalyl anthranilate, a key component in the fragrance and flavor industries, is an ester recognized for its characteristic floral and fruity aroma. A thorough understanding of its thermochemical properties is essential for process optimization, safety assessments, and the exploration of its potential applications. This technical guide provides a detailed overview of the known and estimated thermochemical data for **linalyl anthranilate**. In the absence of direct experimental values, this document outlines the established methodologies for determining these properties, drawing parallels with structurally similar compounds. This guide is intended to serve as a foundational resource for researchers in chemistry, materials science, and drug development.

Introduction

Linalyl anthranilate (CAS 7149-26-0) is an organic compound formed from the esterification of linalool and anthranilic acid.^[1] Its molecular structure, combining a terpenoid alcohol with an aromatic acid, gives rise to its unique sensory profile. While extensively characterized for its organoleptic properties, a comprehensive public database of its thermochemical data is not readily available. Thermochemical properties, such as the enthalpy of formation, enthalpy of combustion, and heat capacity, are critical for a variety of scientific and industrial applications,

including reaction engineering, safety analysis, and computational modeling. This guide consolidates available physical data and provides detailed experimental protocols for the determination of the key thermochemical properties of **linalyl anthranilate**.

Molecular and Physical Properties

A summary of the fundamental molecular and physical properties of **linalyl anthranilate** is presented in Table 1. This data is crucial for the design and interpretation of thermochemical experiments.

Table 1: Molecular and Physical Properties of **Linalyl Anthranilate**

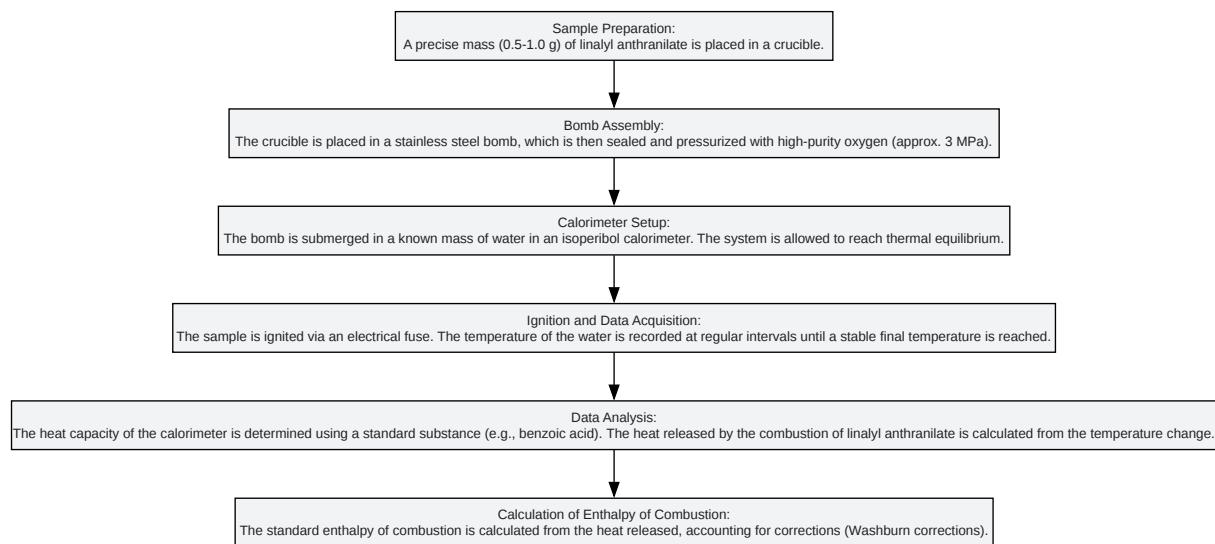
Property	Value	Reference
IUPAC Name	3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate	[2]
Synonyms	Linalyl 2-aminobenzoate, Anthranilic acid, linalyl ester	[3]
CAS Number	7149-26-0	[3]
Molecular Formula	C ₁₇ H ₂₃ NO ₂	[3]
Molecular Weight	273.37 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	~273 °C	[5]
Density	~1.0 g/cm ³	
Solubility	Insoluble in water; soluble in alcohol	[4]

Estimated Thermochemical Data

Due to the lack of direct experimental data for **linalyl anthranilate**, the following table presents estimated values based on data from structurally related anthranilate esters and established estimation methods like group additivity.[6][7] These values provide a useful starting point for thermal hazard assessments and computational studies.

Table 2: Estimated Thermochemical Properties of **Linalyl Anthranilate**

Property	Estimated Value	Unit
Standard Enthalpy of Formation (liquid, 298.15 K)	-450 to -550	kJ/mol
Standard Enthalpy of Combustion (liquid, 298.15 K)	-9500 to -10500	kJ/mol
Standard Enthalpy of Vaporization (298.15 K)	70 to 90	kJ/mol
Molar Heat Capacity (liquid, 298.15 K)	500 to 600	J/(mol·K)


Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of liquid organic compounds like **linalyl anthranilate** requires precise calorimetric techniques. The following sections detail the experimental protocols that would be employed for such a characterization, based on established methods for similar compounds.^{[6][8]}

Determination of the Enthalpy of Combustion

The standard enthalpy of combustion is determined using a static-bomb combustion calorimeter.^[8] This technique measures the heat released when a substance is completely burned in a controlled oxygen environment.

Experimental Workflow for Combustion Calorimetry

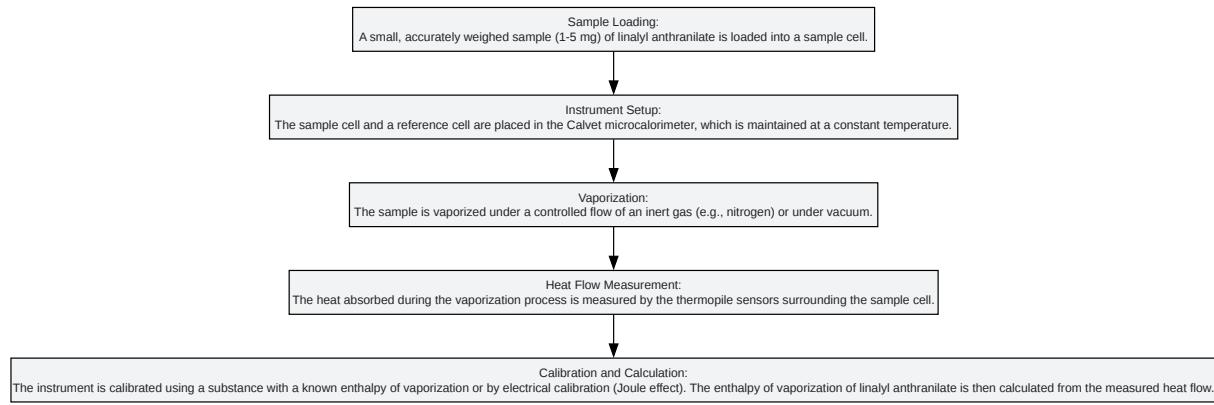
[Click to download full resolution via product page](#)

Figure 1: Experimental Workflow for Combustion Calorimetry

Protocol Details:

- Sample Preparation: A sample of high-purity **linalyl anthranilate** (0.5 - 1.0 g) is accurately weighed into a quartz or platinum crucible. For liquid samples, encapsulation in a gelatin capsule or use of a crucible with a cover disc may be necessary to prevent evaporation.[9]
- Bomb Pressurization: The crucible is placed inside a constant-volume bomb calorimeter. The bomb is then sealed and filled with high-purity oxygen to a pressure of approximately 3 MPa.

A small, known amount of water is added to the bomb to ensure that the final combustion products are in their standard states.


- **Calorimetry:** The sealed bomb is placed in a calorimeter bucket containing a precisely known mass of water. The entire assembly is placed in an isoperibol calorimeter jacket to minimize heat exchange with the surroundings. The system is allowed to equilibrate, and the initial temperature is recorded.
- **Combustion and Temperature Measurement:** The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the bucket is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The gross heat released during the combustion of **linalyl anthranilate** is calculated from the observed temperature change and the heat capacity of the calorimeter.
- **Corrections and Calculation:** The gross heat released is corrected for the heat of formation of nitric acid (from the nitrogen in the sample) and for the energy of ignition. The standard enthalpy of combustion at constant volume ($\Delta U^\circ c$) is then calculated. This is converted to the standard enthalpy of combustion at constant pressure ($\Delta H^\circ c$) using the relationship $\Delta H = \Delta U + \Delta nRT$, where Δn is the change in the number of moles of gas in the combustion reaction.

From the experimentally determined standard enthalpy of combustion, the standard enthalpy of formation ($\Delta H^\circ f$) can be calculated using Hess's Law.

Determination of the Enthalpy of Vaporization

The enthalpy of vaporization can be determined using a Calvet-type microcalorimeter.[\[10\]](#)[\[11\]](#) This technique measures the heat flow associated with the phase transition of a substance.

Experimental Workflow for Enthalpy of Vaporization Measurement

[Click to download full resolution via product page](#)

Figure 2: Workflow for Enthalpy of Vaporization Measurement

Protocol Details:

- Sample Preparation: A small amount of **linalyl anthranilate** (typically 1-5 mg) is accurately weighed into a sample crucible.
- Calorimeter Setup: The sample crucible and an empty reference crucible are placed into the twin-cell Calvet-type microcalorimeter. The calorimeter is brought to the desired experimental temperature and allowed to stabilize.
- Vaporization: The vaporization of the sample is induced, typically by passing a slow, controlled flow of an inert gas (like nitrogen or argon) over the sample or by applying a vacuum.

- Heat Flow Measurement: The endothermic heat flow associated with the vaporization of the sample is detected by the thermopile sensors surrounding the sample cell. The heat flow is recorded as a function of time until the sample has completely vaporized.
- Calibration and Calculation: The calorimeter is calibrated either by using a standard substance with a well-known enthalpy of vaporization or through electrical calibration using the Joule effect. The total heat absorbed during the experiment is determined by integrating the heat flow signal over time. The molar enthalpy of vaporization is then calculated by dividing the total heat absorbed by the number of moles of the sample.

Determination of Heat Capacity

The heat capacity of liquid **linalyl anthranilate** can be measured using a Calvet-type microcalorimeter with the "drop method" or by using a differential scanning calorimeter (DSC). [\[10\]](#)[\[12\]](#)

Protocol Details (Drop Method with Calvet Calorimeter):

- Sample Preparation: A known mass of **linalyl anthranilate** is encapsulated in a sample container.
- Experiment: The sample container is held at a known initial temperature (T_1) and then dropped into the Calvet calorimeter, which is maintained at a different, constant temperature (T_2).
- Heat Flow Measurement: The heat required to bring the sample from T_1 to T_2 is measured by the calorimeter.
- Calculation: The heat capacity is calculated from the measured heat, the mass of the sample, and the temperature difference ($T_2 - T_1$). By performing this experiment at various temperatures, the heat capacity as a function of temperature can be determined.

Conclusion

While direct experimental thermochemical data for **linalyl anthranilate** is currently scarce in public literature, this guide provides a robust framework for its determination. The outlined experimental protocols for combustion calorimetry and Calvet microcalorimetry are well-

established methods for characterizing the thermochemical properties of liquid organic compounds. The estimated values provided herein serve as a valuable interim resource for researchers and professionals. The experimental determination of these properties will undoubtedly contribute to a more complete understanding of **linalyl anthranilate**, facilitating its broader application and ensuring safer handling and processing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. eqipped.com [eqipped.com]
- 2. Linalyl anthranilate | SIELC Technologies [sielc.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. linalyl anthranilate, 7149-26-0 [perflavory.com]
- 5. guidechem.com [guidechem.com]
- 6. Thermochemical study of anthranilate derivatives: Effect of the size of the alkyl substituent [inis.iaea.org]
- 7. Estimation of the heat capacities of organic liquids as a function of temperature using group additivity. I. Hydrocarbon compounds (Journal Article) | OSTI.GOV [osti.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ddscalorimeters.com [ddscalorimeters.com]
- 10. Molecular Energetics Group [molenergetics.fc.ul.pt]
- 11. Calorimeters – Thermochemistry Lab [thermo.ucdavis.edu]
- 12. srd.nist.gov [srd.nist.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermochemical Properties of Linalyl Anthranilate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675414#thermochemical-properties-of-linalyl-anthranilate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com